molecular formula C11H20N2O2 B1477121 2-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one CAS No. 2097946-44-4

2-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one

Cat. No. B1477121
CAS RN: 2097946-44-4
M. Wt: 212.29 g/mol
InChI Key: OYVYJQKOCNOQRY-UHFFFAOYSA-N
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Description

2-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one, also known as 2-AEP, is an organic compound with a wide range of applications in the scientific and medical fields. It is a cyclic amine with a bicyclic ring structure, which makes it highly stable and resistant to breakdown. 2-AEP is commonly used as a reagent in organic synthesis and as a ligand in coordination chemistry. It has also been studied for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.

Scientific Research Applications

1. Synthesis and Structural Analysis

  • Tris- and Monoprotected Derivatives Synthesis : A variety of tris- and monoprotected derivatives with 1-amino-3-azabicyclo[3.1.0]hexane and 1-amino-3-azabicyclo[4.1.0]heptane skeletons were synthesized using intramolecular reductive cyclopropanation. This process involved starting from derivatives of the amino acid serine, leading to the enantiomerically pure compounds (Gensini et al., 2002).

2. Aromatase Inhibition for Cancer Therapy

  • Aromatase Inhibitory Activity : Novel 1-(4-aminophenyl)-3-azabicyclo[3.1.1]heptane-2,4-diones were synthesized and tested for their ability to inhibit human placental aromatase. This enzyme is responsible for converting androgens to estrogens and is a target in hormone-dependent tumor therapies, such as breast cancer treatment. Some derivatives displayed enzyme-inhibiting activity, suggesting potential in endocrine therapy (Staněk et al., 1991).

3. Photochemical Applications

  • Photochemical Isomerization : The study on hexafluoro-1H-azepine demonstrated its photochemical isomerization yielding various 2-substituted hexafluoro-2-azabicyclo[3.2.0]hepta-3,6-diene derivatives. This reveals the potential for chemical applications involving precise photochemical reactions (Barlow et al., 1982).

4. Asymmetric Synthesis in Aqueous Solution

  • Aza-Diels-Alder Reactions : Derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates were synthesized using Aza-Diels-Alder reactions. This demonstrates the compound's utility in synthesizing various cyclic structures, particularly in asymmetric synthesis environments (Waldmann & Braun, 1991).

5. Synthesis of Bicyclic Proline Analogues

  • Conformationally Constrained Proline Analogues : The compound facilitated the stereoselective synthesis of novel rigid bicyclic proline analogues. These analogues are essential in designing peptidomimetics and peptide models, which have broad applications in drug design and protein interaction studies (Grygorenko et al., 2006).

properties

IUPAC Name

2-amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-3-15-10-8-4-9(10)6-13(5-8)11(14)7(2)12/h7-10H,3-6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVYJQKOCNOQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2CC1CN(C2)C(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
Reactant of Route 2
2-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
Reactant of Route 3
2-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
Reactant of Route 4
2-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
Reactant of Route 5
2-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
Reactant of Route 6
Reactant of Route 6
2-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one

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